4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione
Overview
Description
4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione is an organic compound characterized by a thiomorpholine ring substituted with an aminomethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione typically involves the following steps:
Formation of the Thiomorpholine Ring: This can be achieved through the reaction of a suitable dithiol with an appropriate amine under controlled conditions.
Substitution with Aminomethylphenyl Group: The thiomorpholine ring is then reacted with a compound containing the aminomethylphenyl group, often through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors where the thiomorpholine ring formation and subsequent substitution are carried out in a stepwise manner.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Various substituted thiomorpholine derivatives.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers to improve mechanical properties and thermal stability.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: Utilized in the labeling of proteins for tracking and analysis.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Chemical Manufacturing: Employed in the synthesis of other complex organic compounds.
Pharmaceuticals: Used as an intermediate in the production of various drugs.
Mechanism of Action
The mechanism by which 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
4-(Aminomethyl)phenylthiomorpholine: Similar structure but lacks the dione functionality.
4-(Aminomethyl)phenylmorpholine: Contains an oxygen atom instead of sulfur in the ring.
Uniqueness:
Functional Groups: The presence of both the aminomethylphenyl group and the thiomorpholine ring with a dione functionality makes it unique.
Reactivity: Exhibits distinct reactivity patterns compared to its analogs, particularly in oxidation and substitution reactions.
Properties
IUPAC Name |
[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-9-10-1-3-11(4-2-10)13-5-7-16(14,15)8-6-13/h1-4H,5-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHOLYHJERNVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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